molecular formula C12H11BrClN3O4 B13103162 tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B13103162
M. Wt: 376.59 g/mol
InChI Key: PTMJGFHUDOTPON-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, bromo, chloro, and nitro substituents on the indazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the indazole ring.

    Halogenation: Bromination and chlorination of the indazole ring.

    Esterification: Formation of the tert-butyl ester group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for bromination and chlorination, and esterification reagents for the final step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2).

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce amino-substituted indazoles.

Scientific Research Applications

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple substituents on the indazole ring can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromo and chloro groups allows for diverse substitution reactions, while the nitro group can be reduced to an amino group, providing additional functionalization options.

Biological Activity

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in oncology and other therapeutic areas. This article explores the compound's biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂BrClN₂O₂
  • Molecular Weight : 331.59 g/mol
  • CAS Number : 929617-36-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Introduction of a nitro group at the 6-position.
  • Bromination : Selective bromination at the 5-position.
  • Esterification : Reaction with tert-butyl alcohol to form the ester.

These steps can be optimized for yield and purity using specific solvents and catalysts .

Anticancer Properties

Recent studies have highlighted the potential of indazole derivatives, including this compound, as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines, with mechanisms involving:

  • Inhibition of Kinases : Indazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Bcr-Abl and Aurora kinases .

The biological activity is attributed to the compound's ability to interact with specific enzymes or receptors, influencing various pathways:

  • Enzyme Inhibition : The presence of bromine and nitro groups enhances binding affinity to molecular targets, leading to the inhibition of cancer cell proliferation .

Case Studies

Several studies have documented the biological effects of related indazole compounds:

  • Breast Cancer Models : An indazole derivative demonstrated tumor regression in tamoxifen-resistant breast cancer xenografts, showcasing its potential as a therapeutic agent .
  • Kinase Inhibition : Compounds similar to tert-butyl 5-bromo-3-chloro-6-nitro-1H-indazole have shown IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong inhibitory activity .

Comparative Analysis

The following table summarizes the biological activities of selected indazole derivatives compared to this compound:

Compound NameIC₅₀ (μM)TargetActivity Type
tert-butyl 5-bromo-3-chloro-6-nitro-1H-indazoleTBDVarious Cancer Cell LinesAnticancer
Indazole Derivative A0.014Bcr-AblKinase Inhibition
Indazole Derivative B0.7Estrogen ReceptorAntagonist
Indazole Derivative C<0.01Aurora KinasesDual Inhibition

TBD = To Be Determined

Future Directions

Research on this compound is ongoing, focusing on:

  • Structure Activity Relationship (SAR) : Understanding how modifications affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Properties

Molecular Formula

C12H11BrClN3O4

Molecular Weight

376.59 g/mol

IUPAC Name

tert-butyl 5-bromo-3-chloro-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H11BrClN3O4/c1-12(2,3)21-11(18)16-8-5-9(17(19)20)7(13)4-6(8)10(14)15-16/h4-5H,1-3H3

InChI Key

PTMJGFHUDOTPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C(=N1)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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